Cas no 860717-72-2 (Quinoline, 4-ethenyl-6-methoxy-)

Quinoline, 4-ethenyl-6-methoxy- structure
860717-72-2 structure
Product Name:Quinoline, 4-ethenyl-6-methoxy-
CAS No:860717-72-2
MF:C12H11NO
MW:185.221843004227
CID:1849930
PubChem ID:59026218
Update Time:2025-04-21

Quinoline, 4-ethenyl-6-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 4-ethenyl-6-methoxy-
    • 6-methoxy-4-vinyl-quinoline
    • MVEMUFQTFPQYSQ-UHFFFAOYSA-N
    • 4-ethenyl-6-(methyloxy)quinoline
    • 6-Methoxy-4-vinylquinoline, AldrichCPR
    • DB-333598
    • 860717-72-2
    • SCHEMBL1147789
    • Inchi: 1S/C12H11NO/c1-3-9-6-7-13-12-5-4-10(14-2)8-11(9)12/h3-8H,1H2,2H3
    • InChI Key: MVEMUFQTFPQYSQ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2C(C=1)=C(C=C)C=CN=2

Computed Properties

  • Exact Mass: 185.084063974g/mol
  • Monoisotopic Mass: 185.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 22.1Ų
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